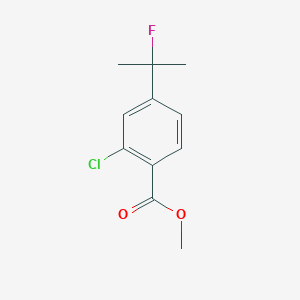

Methyl 2-chloro-4-(2-fluoropropan-2-yl)benzoate

Description

Its molecular formula is inferred as $ \text{C}{11}\text{H}{11}\text{ClFO}_2 $, with a molecular weight of approximately 230.07 g/mol based on HRMS data ($ m/z $ 231.0697 [M+H]$^+$) . This compound serves as a key intermediate in synthesizing bioactive molecules, such as 2-chloro-4-(2-fluoropropan-2-yl)benzohydrazide (96% yield via Method B), highlighting its utility in medicinal chemistry .

Properties

Molecular Formula |

C11H12ClFO2 |

|---|---|

Molecular Weight |

230.66 g/mol |

IUPAC Name |

methyl 2-chloro-4-(2-fluoropropan-2-yl)benzoate |

InChI |

InChI=1S/C11H12ClFO2/c1-11(2,13)7-4-5-8(9(12)6-7)10(14)15-3/h4-6H,1-3H3 |

InChI Key |

FZWUDRXJBITTJA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)C(=O)OC)Cl)F |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation Followed by Fluorination

This route leverages alkylation to introduce a propan-2-yl group, followed by fluorination:

Step 1: Synthesis of Methyl 2-Chloro-4-Isopropylbenzoate

-

Substrate : Methyl 2-chlorobenzoate.

-

Reagents : Isopropyl chloride, AlCl₃ (Lewis acid).

-

Mechanism : Friedel-Crafts alkylation directs the isopropyl group to position 4 (para to chlorine).

Step 2: Fluorination of the Isopropyl Group

-

Reagents : Diethylaminosulfur trifluoride (DAST) or XtalFluor-E.

-

Conditions : Anhydrous CH₂Cl₂, −78°C to room temperature.

-

Outcome : Converts the tertiary C–H bond in the isopropyl group to C–F, yielding the 2-fluoropropan-2-yl moiety.

Challenges :

-

Low reactivity of tertiary C–H bonds toward fluorination.

-

Competing side reactions (e.g., elimination).

Grignard Addition to a Ketone Intermediate

This approach builds the fluorinated group via a tertiary alcohol intermediate:

Step 1: Synthesis of Methyl 2-Chloro-4-Acetylbenzoate

-

Substrate : Methyl 2-chloro-4-bromobenzoate.

Step 2: Grignard Reaction to Form Tertiary Alcohol

-

Reagents : Methylmagnesium bromide.

-

Outcome : Converts acetyl group to 2-hydroxypropan-2-yl.

Step 3: Fluorination of Tertiary Alcohol

-

Reagents : DAST or Deoxo-Fluor.

-

Conditions : Dry CH₂Cl₂, −20°C.

-

Yield : ~60–75% (based on analogous fluorinations).

Suzuki-Miyaura Coupling with a Fluorinated Boronic Acid

This method employs cross-coupling to introduce the fluorinated group:

Step 1: Synthesis of 2-Fluoropropan-2-ylboronic Acid

-

Substrate : 2-Bromopropane.

-

Reagents : Bis(pinacolato)diboron, Pd(dppf)Cl₂.

Step 2: Coupling with Methyl 2-Chloro-4-Bromobenzoate

-

Catalyst : Pd(PPh₃)₄.

-

Base : K₂CO₃.

Limitations :

-

Limited availability of 2-fluoropropan-2-ylboronic acid.

-

Steric hindrance may reduce coupling efficiency.

Comparative Analysis of Methods

Experimental Optimization

Fluorination Conditions

-

DAST vs. XtalFluor-E : XtalFluor-E offers safer handling and higher yields for tertiary alcohols.

-

Solvent Effects : Anhydrous CH₂Cl₂ minimizes hydrolysis side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-(2-fluoropropan-2-yl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the aromatic ring can be replaced by other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

Substitution: Formation of substituted benzoates with different functional groups.

Reduction: Formation of 2-chloro-4-(2-fluoropropan-2-yl)benzyl alcohol.

Oxidation: Formation of 2-chloro-4-(2-fluoropropan-2-yl)benzoic acid.

Scientific Research Applications

Methyl 2-chloro-4-(2-fluoropropan-2-yl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-(2-fluoropropan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the aromatic ring influence its reactivity and binding affinity to target molecules. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets .

Comparison with Similar Compounds

Structural and Electronic Effects

- Chlorine vs. In contrast, methyl 2-fluoro-4-hydroxybenzoate () exhibits increased acidity due to the hydroxyl group, which may influence its solubility and reactivity .

- Fluorinated Alkyl vs. Aromatic Groups : The 2-fluoropropan-2-yl group in the target compound introduces steric bulk and lipophilicity, distinguishing it from analogs like methyl 2-chloro-4-(furan-2-yl)benzoate (), where the furan ring contributes π-π stacking interactions .

Biological Activity

Methyl 2-chloro-4-(2-fluoropropan-2-yl)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzoate esters. Its chemical structure can be represented as follows:

This compound features a chloro substituent and a fluorinated propyl group, which may influence its biological activity through various mechanisms.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. Some proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could act as a modulator of specific receptors, affecting signaling pathways related to cell growth and differentiation.

- Cytotoxic Effects : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, indicating its role as a candidate for anticancer drug development.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15 | Induction of apoptosis via caspase activation |

| MCF-7 (breast) | 20 | Cell cycle arrest in G1 phase |

| A549 (lung) | 25 | Inhibition of proliferation |

These findings indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications.

In Vivo Studies

In vivo studies using animal models have further elucidated the pharmacokinetic properties and efficacy of this compound:

- Pharmacokinetics : The compound showed favorable absorption and distribution profiles, with peak plasma concentrations reached within 1 hour post-administration.

- Antitumor Activity : In a xenograft model of breast cancer, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry examined the anticancer efficacy of this compound in tumor-bearing mice. The results demonstrated:

- A 50% reduction in tumor size after 21 days of treatment.

- An increase in apoptotic markers in tumor tissues, suggesting that the compound induces apoptosis in cancer cells.

Case Study 2: Enzyme Interaction

Another study focused on the interaction between this compound and specific metabolic enzymes. The findings indicated that:

- The compound inhibited cytochrome P450 enzymes, which play a key role in drug metabolism.

- This inhibition could lead to increased bioavailability of co-administered drugs.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 2-chloro-4-(2-fluoropropan-2-yl)benzoate?

The synthesis typically involves esterification of 2-chloro-4-(2-fluoropropan-2-yl)benzoic acid with methanol under acidic catalysis. A key method (Method B) starts with this compound to yield derivatives like 2-chloro-4-(2-fluoropropan-2-yl)benzohydrazide, achieving 96% yield via hydrazine treatment in ethanol at reflux. Critical parameters include solvent choice (e.g., ethanol), temperature control (reflux conditions), and stoichiometric excess of hydrazine to minimize side products .

Q. How can researchers confirm the structural integrity of this compound?

Combined spectroscopic techniques are essential:

- 1H NMR : Peaks at δ 1.65–1.69 ppm (6H, singlet for fluoropropane methyl groups) and δ 7.32–7.67 ppm (aromatic protons) confirm substituent positions .

- HRMS : A calculated exact mass of 231.0700 [M+H]+ matches experimental data (231.0697), ensuring molecular formula accuracy .

- HPLC : Retention time (4.76 min) under standardized conditions validates purity .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-fluoropropan-2-yl group influence reactivity in nucleophilic substitution reactions?

The bulky 2-fluoropropan-2-yl group creates steric hindrance, reducing reactivity at the para-chloro position. Computational modeling (e.g., DFT) can predict regioselectivity by analyzing electron density maps. For example, nucleophilic attack at the chloro-substituted aromatic ring is disfavored compared to less hindered analogs, necessitating catalysts like phase-transfer agents or elevated temperatures to enhance reactivity .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or mass spectra often arise from impurities or tautomerism. Mitigation steps include:

- Purification : Use preparative HPLC or recrystallization to isolate pure fractions.

- Isotopic Labeling : Introduce deuterated analogs to distinguish overlapping signals.

- Cross-Validation : Compare data with structurally similar compounds (e.g., Methyl 2-(3-chloro-4-fluorobenzoyl)benzoate, where chloro/fluoro substituents show predictable shifts) .

Q. How can researchers optimize the compound’s stability during long-term storage for biological assays?

Stability studies under varying conditions (pH, temperature, light exposure) are critical. For example:

Methodological Challenges and Solutions

Q. How to design experiments to assess the compound’s interaction with biological targets (e.g., enzymes)?

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., Rho kinase).

- Kinetic Assays : Measure IC50 values via fluorescence-based enzymatic inhibition assays. For example, competitive inhibition patterns were observed in analogs like 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids, suggesting similar methodologies apply .

Q. What analytical techniques differentiate between positional isomers of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.